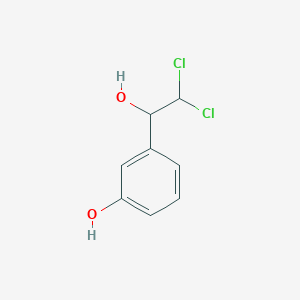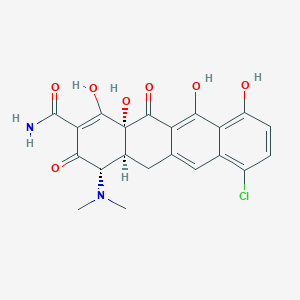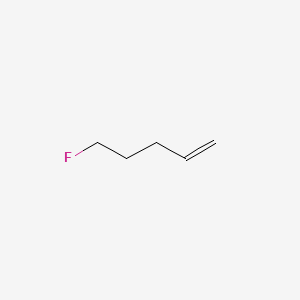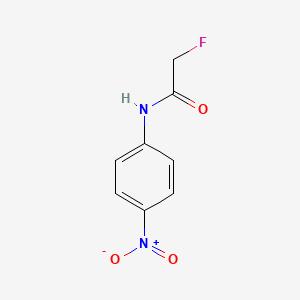
3-(2,2-Dichloro-1-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dichloro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-hydroxyethyl group at the third position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol typically involves the chlorination of 3-(1-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroxyethylphenol using reducing agents such as sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxyethylphenol.
Substitution: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dichloro-1-hydroxyethyl)phenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of 3-(2,2-Dichloro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include oxidative stress response and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
2,3-Dichlorophenol: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
3-(2,2-Dichloroethyl)phenol: Similar structure but without the hydroxyl group, affecting its reactivity and biological activity
Uniqueness
3-(2,2-Dichloro-1-hydroxyethyl)phenol is unique due to the presence of both dichloro and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8Cl2O2 |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
3-(2,2-dichloro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |
InChI-Schlüssel |
JXYPMSRSPZJPAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)




![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)

![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

